

# A Comparative Guide to SN1 Reaction Rates of Tertiary Alkyl Halides

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Chloro-2,3,3-trimethylbutane

Cat. No.: B1620436

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the S<sub>N</sub>1 reaction rates of various tertiary alkyl halides, supported by experimental data. The information presented is intended to assist researchers and professionals in understanding the factors that govern the reactivity of these compounds, which is crucial in various aspects of chemical synthesis and drug development.

## Unimolecular Nucleophilic Substitution (S<sub>N</sub>1) in Tertiary Alkyl Halides

The S<sub>N</sub>1 reaction is a two-step nucleophilic substitution mechanism. For tertiary alkyl halides, this pathway is particularly favored due to the stability of the tertiary carbocation intermediate formed in the rate-determining step. The overall rate of an S<sub>N</sub>1 reaction is primarily influenced by three key factors: the structure of the alkyl halide (which dictates carbocation stability), the nature of the leaving group, and the polarity of the solvent.

## Comparative Solvolysis Rates of Tertiary Alkyl Halides

The rate of an S<sub>N</sub>1 reaction is highly dependent on the ability of the leaving group to depart. For the common tertiary butyl halides, the reaction rate increases as the leaving group becomes a weaker base (and thus a better leaving group). The following table summarizes the rate

constants for the solvolysis of tert-butyl chloride, tert-butyl bromide, and tert-butyl iodide in various solvents at 298 K.

Solvent	tert-Butyl chloride (log k/s <sup>-1</sup> )	tert-Butyl bromide (log k/s <sup>-1</sup> )	tert-Butyl iodide (log k/s <sup>-1</sup> )
Water	-3.03	-1.67	-1.00
Methanol	-5.89	-4.26	-3.33
Ethanol	-6.60	-5.11	-4.13
Propan-2-ol	-7.52	-6.07	-5.02
tert-Butanol	-8.40	-7.00	-5.82
Acetonitrile	-8.52	-6.52	-4.96
Nitromethane	-8.12	-6.15	-4.67
Dimethylsulfoxide	-6.82	-4.51	-2.99

Data adapted from Abraham, M. H., Martins, F., Elvas-Leitão, R., & Moreira, L. (2021). Properties of the tert-butyl halide solvolysis transition states. *Physical Chemistry Chemical Physics*, 23(10), 5874-5883.[\[1\]](#)[\[2\]](#)

As the data illustrates, for a given solvent, the rate of solvolysis follows the trend: tert-butyl iodide > tert-butyl bromide > tert-butyl chloride. This is consistent with the leaving group ability of the halides, where iodide is the best leaving group and chloride is the poorest among the three.

## Experimental Protocol: Determination of Solvolysis Rates

The relative rates of S<sub>N</sub>1 solvolysis for tertiary alkyl halides can be determined by monitoring the production of the acid byproduct (HX) over time. A common method involves a titration procedure.

Objective: To determine the first-order rate constant for the solvolysis of a tertiary alkyl halide (e.g., tert-butyl chloride) in an aqueous ethanol solution.

Materials:

- Tertiary alkyl halide (e.g., 0.2 M tert-butyl chloride in acetone)
- Aqueous ethanol solution (e.g., 43% ethanol by volume)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
- Bromothymol blue indicator
- Burette, pipettes, Erlenmeyer flasks
- Stopwatch
- Constant temperature water bath

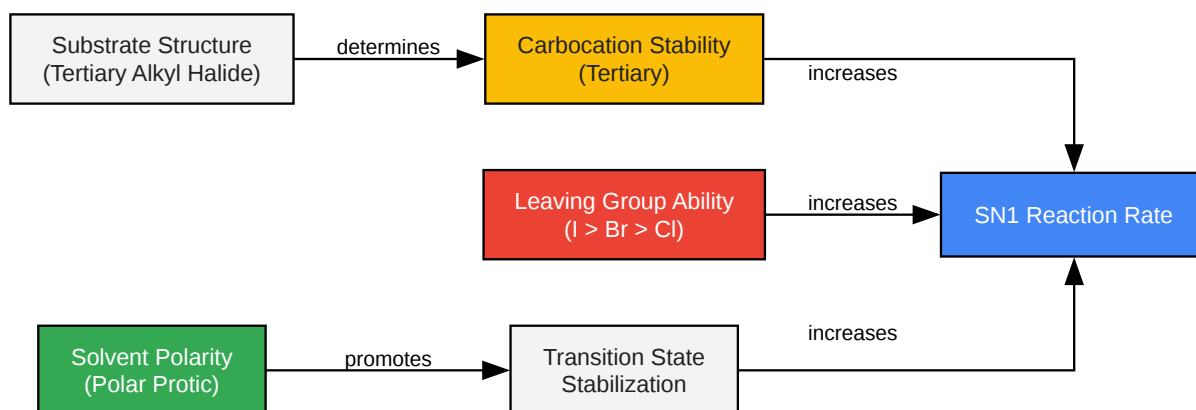
Procedure:

- Prepare the aqueous ethanol solvent mixture by combining the appropriate volumes of 95% ethanol and deionized water.
- Add a measured volume (e.g., 100 mL) of the aqueous ethanol mixture to an Erlenmeyer flask.
- Add a few drops of bromothymol blue indicator to the flask. The solution should be yellow in this acidic/neutral solution.
- Fill a burette with the standardized NaOH solution.
- Add a small, precise volume (e.g., 0.50 mL) of the NaOH solution to the Erlenmeyer flask. The solution will turn blue.
- To initiate the reaction, add a precise volume (e.g., 0.5 mL) of the tertiary alkyl halide solution to the flask and immediately start the stopwatch. This is time = 0.

- Swirl the flask to ensure thorough mixing. The solvolysis reaction will produce HCl, which will neutralize the added NaOH.
- Record the time it takes for the solution to change from blue back to yellow.
- Immediately add another 0.5 mL aliquot of the NaOH solution and record the time required for the color to change back to yellow.
- Repeat this process for 7-10 data points.
- The rate of the reaction can be determined by plotting the natural logarithm of the concentration of the unreacted alkyl halide ( $\ln[R-X]$ ) versus time. For a first-order reaction, this will yield a straight line, and the negative of the slope will be the rate constant ( $k$ ).<sup>[3]</sup>

## Factors Influencing $S_N1$ Reaction Rates of Tertiary Alkyl Halides

The following diagram illustrates the logical relationships between the key factors that determine the rate of an  $S_N1$  reaction for a tertiary alkyl halide.



[Click to download full resolution via product page](#)

Caption: Factors influencing the rate of an  $S_N1$  reaction.

This guide provides a foundational understanding of the comparative  $S_N1$  reaction rates of tertiary alkyl halides. For more in-depth analysis, it is recommended to consult the primary

literature and consider the specific conditions of the reaction under investigation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Properties of the tert -butyl halide solvolysis transition states - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05099G [pubs.rsc.org]
- 3. amherst.edu [amherst.edu]
- To cite this document: BenchChem. [A Comparative Guide to SN1 Reaction Rates of Tertiary Alkyl Halides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1620436#comparing-sn1-reaction-rates-of-tertiary-alkyl-halides]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)